

# Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl bromodifluoroacetate*

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This technical guide provides an in-depth overview of **ethyl bromodifluoroacetate**, a key reagent in synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety. This document consolidates its chemical identity, physical properties, and key applications, including a detailed experimental protocol for its use in the Reformatsky reaction.

## Chemical Identity and Physical Properties

**Ethyl bromodifluoroacetate**, a colorless to light yellow liquid, is a valuable building block in the synthesis of fluorinated organic compounds.<sup>[1][2]</sup> Its unique properties make it an important tool for modifying molecules to enhance their biological activity and stability.<sup>[3]</sup>

CAS Number: 667-27-6<sup>[1][3][4][5][6]</sup>

Synonyms: 2-Bromo-2,2-difluoroacetic acid ethyl ester, Bromodifluoroacetic acid ethyl ester, Ethyl 2-bromo-2,2-difluoroacetate<sup>[3][4]</sup>

The physical and chemical properties of **ethyl bromodifluoroacetate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrF <sub>2</sub> O <sub>2</sub>	[3][5]
Molecular Weight	202.98 g/mol	[3][5][6]
Density	1.583 g/mL at 25 °C	[1][2][6]
Boiling Point	112 °C at 700 mmHg	[1][6]
Refractive Index	n <sub>20/D</sub> 1.387	[1][6]
Appearance	Colorless to light yellow clear liquid	[1][3]
Purity	Typically >96-98% (GC)	[3]
Solubility	Soluble in most organic solvents	[1]

## Key Applications in Organic Synthesis

**Ethyl bromodifluoroacetate** is a versatile reagent primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1][2] This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the electronic and lipophilic properties of a compound, often leading to enhanced metabolic stability and binding affinity.

One of the most prominent applications of **ethyl bromodifluoroacetate** is in the Reformatsky reaction.[1][2] This reaction involves the treatment of an aldehyde or ketone with **ethyl bromodifluoroacetate** in the presence of a metal, typically zinc, to form β-hydroxy esters. This process is a reliable method for creating carbon-carbon bonds and introducing the difluoro-α-hydroxy ester moiety.

Furthermore, it serves as a precursor in various coupling reactions. For instance, it can be used in palladium-catalyzed cross-coupling reactions with aryl boronic acids for the synthesis of difluoroalkylated aromatic compounds.[1] It is also employed in copper-catalyzed regioselective bromodifluoroacetylation of alkenes.[1]

## Experimental Protocols

### Synthesis of Ethyl Bromodifluoroacetate

A documented method for the synthesis of **ethyl bromodifluoroacetate** involves the reaction of ethyl fluorosulfonydifluoroacetate with sodium bromide (NaBr) in sulfolane.[\[2\]](#)

- Reactants: Ethyl fluorosulfonydifluoroacetate, Sodium Bromide (NaBr)
- Solvent: Sulfolane
- Reaction Conditions: The reaction mixture is heated at 100 °C for 12 hours.
- Yield: This method has been reported to yield 31% of the desired product.[\[2\]](#)

### The Reformatsky Reaction using Ethyl Bromodifluoroacetate

The following is a general protocol for the Reformatsky reaction with an aldehyde or ketone.

- Materials:
  - Aldehyde or ketone
  - **Ethyl bromodifluoroacetate**
  - Activated zinc (dust or turnings)
  - Anhydrous solvent (e.g., THF, diethyl ether)
  - Inert atmosphere (e.g., nitrogen or argon)
- Procedure:
  - In a flame-dried flask under an inert atmosphere, add the activated zinc.
  - Add a solution of the aldehyde or ketone and **ethyl bromodifluoroacetate** in the anhydrous solvent to the zinc suspension. The addition is typically done dropwise to control the reaction rate.

- The reaction mixture is stirred, and the temperature may be controlled depending on the reactivity of the substrates. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of an acidic aqueous solution (e.g., saturated ammonium chloride or dilute hydrochloric acid).
- The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography to yield the desired 2,2-difluoro-3-hydroxy ester.[2]

## Visualizing the Reformatsky Reaction

The following diagram illustrates the general workflow of the Reformatsky reaction using **ethyl bromodifluoroacetate**.



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Caption: Workflow of the Reformatsky reaction.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)